

Site-Specific Protein Modification with Sulfo Cy5.5-Maleimide: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfo Cy5.5-maleimide

Cat. No.: B15552443

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This document provides detailed application notes and protocols for the site-specific modification of proteins using **Sulfo Cy5.5-maleimide**. **Sulfo Cy5.5-maleimide** is a bright, water-soluble, near-infrared fluorescent dye ideal for labeling proteins and other biomolecules containing free sulfhydryl groups.^[1] Its high water solubility makes it particularly suitable for labeling sensitive proteins that may be compromised by the presence of organic co-solvents.^[1] The maleimide group exhibits high reactivity and selectivity towards the thiol group of cysteine residues within a specific pH range, enabling precise, site-specific labeling.^[1]

Principle of Reaction

The site-specific modification of proteins with **Sulfo Cy5.5-maleimide** is based on the covalent bond formation between the maleimide group of the dye and the sulfhydryl group (-SH) of a cysteine residue. This reaction, a Michael addition, proceeds efficiently at a neutral to slightly acidic pH (6.5-7.5) to form a stable thioether linkage.^[1] At pH values above 7.5, the maleimide group may exhibit some reactivity towards primary amines, such as lysine residues, which could lead to non-specific labeling.

Below is a diagram illustrating the chemical reaction:

Caption: Thiol-Maleimide Reaction Chemistry.

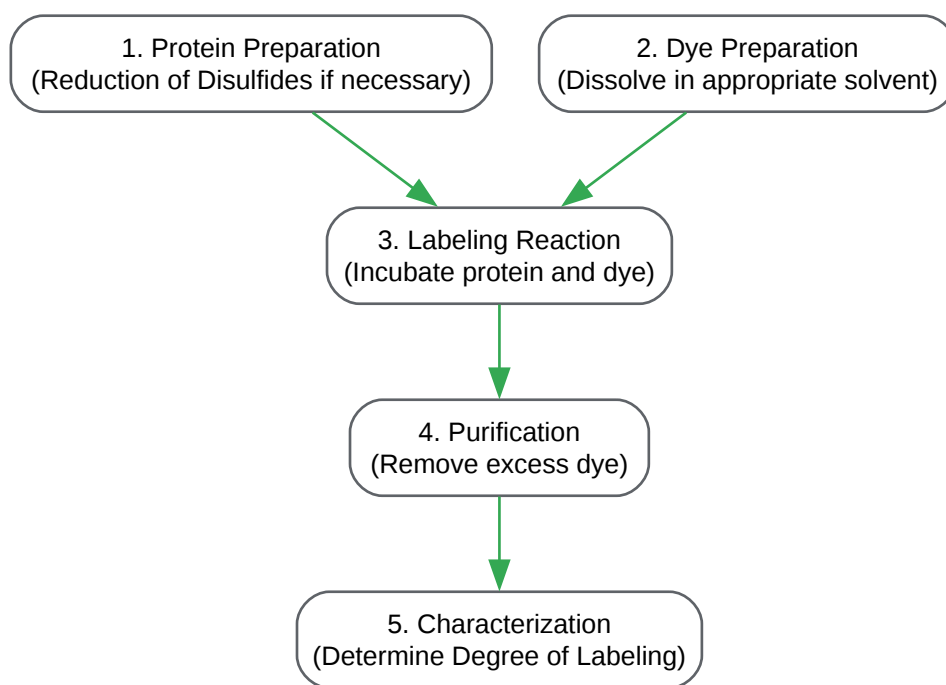
Quantitative Data

The following table summarizes the key quantitative parameters for **Sulfo Cy5.5-maleimide** and the labeling reaction.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	673 - 675 nm	[1] [2]
Emission Maximum (λ_{em})	691 - 694 nm	[1] [2]
Molar Extinction Coefficient (ϵ)	190,000 - 211,000 M ⁻¹ cm ⁻¹	[1] [2]
Quantum Yield (Φ)	0.21	[2]
Recommended pH for Labeling	6.5 - 7.5	[1]
Recommended Dye:Protein Molar Ratio	10:1 to 20:1	

Experimental Protocols

The following diagram outlines the general workflow for protein labeling with **Sulfo Cy5.5-maleimide**.



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Caption: Experimental Workflow for Protein Labeling.

1. Protein Preparation

- **Buffer Selection:** It is crucial to use a buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS), HEPES, or MOPS. Avoid buffers containing thiols (e.g., DTT, β -mercaptoethanol) or primary amines (e.g., Tris), as these can compete with the labeling reaction.
- **Reduction of Disulfide Bonds (if necessary):** For proteins with intramolecular disulfide bonds that need to be labeled at the constituent cysteine residues, a reduction step is necessary.
 - Treat the protein with a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a free thiol and therefore does not need to be removed prior to the addition of the maleimide dye.
 - Incubate the reaction for 30-60 minutes at room temperature.
 - If using a thiol-containing reducing agent like DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.

2. Sulfo Cy5.5-Maleimide Stock Solution Preparation

- Allow the vial of **Sulfo Cy5.5-maleimide** to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of the dye at a concentration of 1-10 mM in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Due to the sulfo groups, **Sulfo Cy5.5-maleimide** has good water solubility, so water can also be used.^[1]
- The stock solution should be prepared fresh and protected from light.

3. Labeling Reaction

- Add the **Sulfo Cy5.5-maleimide** stock solution to the protein solution at a dye-to-protein molar ratio of 10:1 to 20:1. The optimal ratio may need to be determined empirically for each specific protein.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during the incubation can improve labeling efficiency.

4. Purification of the Labeled Protein

- It is essential to remove the unreacted dye from the labeled protein. This can be achieved by:
 - Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
 - Dialysis: Dialyze the reaction mixture against a large volume of the desired buffer. This method is effective but generally slower than gel filtration.
 - Spin Columns: For smaller sample volumes, spin columns can be a quick and efficient method for purification.

5. Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified, labeled protein solution at 280 nm (A_{280}) and at the excitation maximum of Sulfo Cy5.5 (approximately 675 nm, A_{675}).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - $[\text{Concentration of Dye (M)}] = A_{675} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of **Sulfo Cy5.5-maleimide** (use the value from the supplier, typically around 190,000 - 211,000 $\text{M}^{-1}\text{cm}^{-1}$).^{[1][2]}
- Calculate the concentration of the protein. The absorbance of the dye at 280 nm must be accounted for.
 - Correction Factor (CF_{280}) = A_{280} of free dye / A_{max} of free dye
 - Corrected $A_{280} = A_{280} - (A_{675} * \text{CF}_{280})$
 - $[\text{Concentration of Protein (M)}] = \text{Corrected } A_{280} / \epsilon_{\text{protein}}$
 - Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the specific protein.
- Calculate the Degree of Labeling:
 - $\text{DOL} = [\text{Concentration of Dye}] / [\text{Concentration of Protein}]$

Storage of Labeled Protein

Store the purified, labeled protein in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. It is advisable to add a cryoprotectant such as glycerol to a final concentration of 50% for frozen storage to prevent damage from freeze-thaw cycles. Protect the labeled protein from light to avoid photobleaching.

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References

- 1. vectorlabs.com [vectorlabs.com]
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